Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound belonging to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-C]pyridine core, a benzamido group, and an ethyl ester moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of β-dicarbonyl compounds with amines to form the thienopyridine core. The benzamido group is introduced through an amidation reaction, and the ethyl ester is formed via esterification .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in synthesizing similar compounds, providing moderate yields and high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thienopyridines, sulfoxides, sulfones, and amines .
Scientific Research Applications
Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Comparison: Compared to similar compounds, ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate exhibits unique structural features that enhance its biological activity and chemical reactivity. Its thienopyridine core and benzamido group contribute to its distinct pharmacological profile, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-4-25-20(24)17-15-10-11-22(13(2)3)12-16(15)26-19(17)21-18(23)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,21,23) |
InChI Key |
MJFGKTMSNOFMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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